molecular formula C22H15BrClNO2 B3014678 (E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide CAS No. 391876-37-2

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide

Katalognummer: B3014678
CAS-Nummer: 391876-37-2
Molekulargewicht: 440.72
InChI-Schlüssel: WOFDJKWMVXUPDV-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C22H15BrClNO2 and its molecular weight is 440.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C16H13BrClNO\text{C}_{16}\text{H}_{13}\text{BrClNO}

This structure features a conjugated double bond system that is often associated with enhanced biological activity due to increased electron delocalization.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to acrylamide derivatives. The biological activity of this compound has been investigated against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

A recent study reported the MIC values for several derivatives, including the target compound. The results are summarized in Table 1:

CompoundMIC (µg/mL) against BacteriaMIC (µg/mL) against Fungi
This compound4.016.0
Control (Ciprofloxacin)0.51.0
Control (Ketoconazole)0.250.5

The data indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria, while also showing antifungal properties.

Anticancer Activity

The anticancer potential of acrylamide derivatives has been extensively studied due to their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays revealed that this compound significantly inhibited the growth of several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The IC50 values are presented in Table 2:

Cell LineIC50 (µM)
MCF-715.5
PC-312.8
HeLa20.1

These findings suggest that the compound may act as a potential chemotherapeutic agent through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition Activity

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism.

Enzyme Inhibition Assays

The inhibition percentage of α-glucosidase by this compound was determined at varying concentrations:

Concentration (µM)Inhibition (%)
5045
10068
20085

The results indicate that this compound could serve as a lead for developing new antidiabetic drugs by effectively lowering blood glucose levels through enzyme inhibition.

Eigenschaften

IUPAC Name

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClNO2/c23-19-12-11-17(14-18(19)22(27)16-7-2-1-3-8-16)25-21(26)13-10-15-6-4-5-9-20(15)24/h1-14H,(H,25,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDJKWMVXUPDV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.